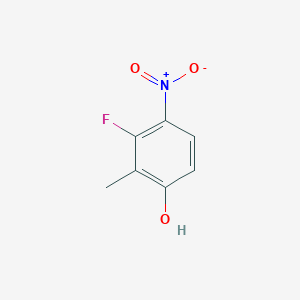

3-Fluoro-2-methyl-4-nitrophenol

Description

BenchChem offers high-quality 3-Fluoro-2-methyl-4-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methyl-4-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-4-6(10)3-2-5(7(4)8)9(11)12/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZLWOLAWOWGSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-methyl-4-nitrophenol (CAS 1804491-81-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-2-methyl-4-nitrophenol, a substituted nitrophenol with potential applications in medicinal chemistry and organic synthesis. Due to the limited publicly available data for this specific compound, this document combines information from a commercial supplier with extrapolated data from structurally related analogs to offer a predictive and practical resource for laboratory professionals.

Chemical Identity and Properties

3-Fluoro-2-methyl-4-nitrophenol is a multifaceted aromatic compound featuring a phenol backbone substituted with a fluorine atom, a methyl group, and a nitro group. These functionalities are expected to impart unique chemical properties, making it a valuable building block in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 1804491-81-3 | [1] |

| Molecular Formula | C₇H₆FNO₃ | [1] |

| Molecular Weight | 171.13 g/mol | [1] |

| Purity | ≥95% | [1] |

| Appearance | Inferred to be a light yellow to brown solid, typical for nitrophenols. | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |

| Storage | Store in a cool, dry, and well-ventilated area. | [2] |

Synthesis and Manufacturing

A general workflow for this synthesis is proposed below:

Caption: Proposed synthesis workflow for 3-Fluoro-2-methyl-4-nitrophenol.

Experimental Protocol: Hypothetical Synthesis

The following is a generalized, hypothetical protocol for the synthesis of 3-Fluoro-2-methyl-4-nitrophenol based on standard nitration procedures for phenols.[6][7][8]

Materials:

-

3-Fluoro-2-methylphenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-fluoro-2-methylphenol in a minimal amount of a suitable solvent, such as dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise while maintaining the temperature at 0°C.

-

In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

-

Add the nitrating mixture dropwise to the phenol solution, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure 3-Fluoro-2-methyl-4-nitrophenol.

Applications in Research and Drug Discovery

Substituted nitrophenols are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the nitro group allows for further chemical modifications, most notably its reduction to an amine, which can then be used in various coupling reactions to build more complex molecular architectures.

The fluorine atom in 3-Fluoro-2-methyl-4-nitrophenol is of particular interest in drug design. The incorporation of fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic properties.[9][10][11]

Potential Signaling Pathway Involvement

Given the utility of fluorinated aromatic compounds as intermediates in the development of kinase inhibitors, it is plausible that derivatives of 3-Fluoro-2-methyl-4-nitrophenol could be synthesized to target various signaling pathways implicated in diseases such as cancer.[12]

Caption: Role as a building block in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Fluoro-2-methyl-4-nitrophenol is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for related nitrophenols, which are generally classified as harmful or toxic.[2][13][14]

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place.

Supplier Information

3-Fluoro-2-methyl-4-nitrophenol (CAS 1804491-81-3) is available from specialized chemical suppliers. As of early 2026, Chemcia Scientific, LLC lists this compound in their catalog.[1] Researchers should contact suppliers directly to obtain a certificate of analysis and the most current safety information before purchase and use.

References

- Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. (2026, January 18).

- Application of (3-Amino-5-fluoro-2-nitrophenyl)methanol in Medicinal Chemistry. Benchchem.

- A Convenient Method for Synthesizing Modified 4-Nitrophenols. American Chemical Society.

- Ortho and Paranitrophenol : Organic synthesis. (2024, February 25). YouTube.

- How can we convert phenol to nitro substituted phenol? (2020, August 6). Quora.

- Synthesis and Purification of Nitrophenols. (2017, August 17). UKEssays.com.

- US Patent for Preparation of p-nitrophenolic compounds. (n.d.). Google Patents.

- 3-Fluoro-4-nitrophenol 99 394-41-2. Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. (2010, May 20).

- 3-Fluoro-2-methyl-4-nitro-phenol-Information-Chemcia Scientific, LLC. (2026, February 4).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- 3-fluoro-4-methyl-2-nitrophenol | 1804052-38-7. ChemicalBook.

- CERTIFICATE OF ANALYSIS. Matrix Scientific.

- US Patent for Preparation of 3-trifluoromethyl-4-nitrophenol. (n.d.). Google Patents.

- The Chemical Properties and Applications of 3-Fluoro-2-methylphenol. (2026, February 24).

- CN Patent for Production method of 3-fluoro-4-nitrophenol. (n.d.). Google Patents.

- CAS 394-41-2: 3-Fluoro-4-nitrophenol. CymitQuimica.

- SAFETY DATA SHEET - ThermoFisher. (2015, February 6).

- Applications of Fluorine in Medicinal Chemistry. (2015, July 22). ACS Publications.

- 3-Fluoro-2-nitrophenol - Safety Data Sheet. (2026, January 17). ChemicalBook.

- Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.

- 3-Fluoro-4-nitrophenol | CAS 394-41-2. SCBT - Santa Cruz Biotechnology.

- Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021, February 22). PMC - NIH.

- 3-Fluoro-2-methylphenol | C7H7FO | CID 302628. PubChem - NIH.

- 3-Fluoro-2-methylphenol | 443-87-8. Sigma-Aldrich.

- US Patent for Selective nitration of phenol derivatives. (n.d.). Google Patents.

- 3-Methyl-4-nitrophenol chemical structure and synthesis. Benchchem.

- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC.

- Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. (2015, January 13). RSC Publishing.

Sources

- 1. 3-Fluoro-2-methyl-4-nitro-phenol-Information-Chemcia Scientific, LLC. [chemcia.com]

- 2. fishersci.ca [fishersci.ca]

- 3. nbinno.com [nbinno.com]

- 4. 3-Fluoro-2-methylphenol | C7H7FO | CID 302628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-2-methylphenol | 443-87-8 [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. ukessays.com [ukessays.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. 3-Fluoro-2-nitrophenol - Safety Data Sheet [chemicalbook.com]

3-Fluoro-2-methyl-4-nitrophenol: A Critical Scaffold for Targeted Protein Modulation

Topic: 3-Fluoro-2-methyl-4-nitrophenol: Chemical Structure, Synthesis, and Applications in IRE1

Executive Summary

3-Fluoro-2-methyl-4-nitrophenol (CAS: 1804491-81-3 ) is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of advanced pharmaceutical agents.[1] Unlike generic nitro-phenols, this specific isomer serves as a strategic "masked" aniline precursor. Its core value lies in its downstream conversion to 4-amino-3-fluoro-2-methylphenol , a privileged pharmacophore found in inhibitors of IRE1

This guide dissects the physicochemical properties, validated synthetic pathways, and the medicinal chemistry logic that makes this scaffold essential for developing therapies against secretory cell tumors like multiple myeloma.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

The unique substitution pattern of 3-Fluoro-2-methyl-4-nitrophenol—combining a strongly electron-withdrawing nitro group, a metabolic blocker (fluorine), and a steric handle (methyl)—dictates its reactivity and utility.

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| IUPAC Name | 3-Fluoro-2-methyl-4-nitrophenol | |

| CAS Number | 1804491-81-3 | Validated for this specific isomer |

| Molecular Formula | ||

| Molecular Weight | 171.13 g/mol | |

| Appearance | Pale yellow to brown solid | Typical of nitro-phenols |

| Solubility | DMSO, Methanol, Ethanol | Poor water solubility |

| pKa (Predicted) | ~6.5 - 7.0 | More acidic than cresol due to -NO |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity |

Structural Logic in Drug Design

-

Fluorine (C3): Positioned ortho to the eventual amine (at C4), the fluorine atom modulates the basicity of the aniline nitrogen, influencing hydrogen bond donor capability in the active site. It also blocks metabolic hydroxylation at this position.

-

Methyl (C2): Provides steric bulk that can induce molecular twisting (conformation locking) when the phenol/aniline is coupled to larger heterocycles, enhancing selectivity for kinase pockets.

Synthetic Pathways & Reaction Landscape[3]

The synthesis and utilization of 3-Fluoro-2-methyl-4-nitrophenol follow a logical "Protection-Activation-Reduction" workflow. The compound itself is typically the product of electrophilic aromatic substitution and the precursor to the active aniline nucleophile.

Diagram 1: Synthesis and Utilization Workflow

The following diagram illustrates the upstream synthesis of the scaffold and its downstream application in generating IRE1

Caption: Synthetic flow from the phenolic precursor to the bioactive amino-phenol intermediate used in drug discovery.

Experimental Protocols

A. Upstream Synthesis: Nitration (Theoretical Best Practice)

Note: While often purchased, the synthesis from 3-fluoro-2-methylphenol is driven by directing group synergy.

-

Mechanism: The -OH group (Strong Activator) directs ortho/para. The -CH

(Weak Activator) directs ortho/para. The -F (Deactivator/Director) directs ortho/para. -

Selectivity: Position 4 is para to the -OH and ortho to the -F, making it the most electronically activated site for nitration, minimizing isomers.

B. Downstream Activation: Reduction to 4-Amino-3-fluoro-2-methylphenol

This is the critical step for medicinal chemists converting the scaffold into a usable building block. The following protocol is adapted from patent literature (WO2020056089A1) regarding IRE1

Protocol: Transfer Hydrogenation

-

Reagents:

-

Substrate: 3-Fluoro-2-methyl-4-nitrophenol (1.0 equiv)

-

Catalyst: Palladium on Carbon (10 wt.[2] % loading)

-

Hydrogen Source: Ammonium Formate (8-10 equiv)

-

Solvent: Ethanol (0.2 - 0.5 M concentration)

-

-

Procedure:

-

Dissolve the nitro-phenol in ethanol under an inert atmosphere (N

). -

Add Ammonium Formate followed by Pd/C carefully (pyrophoric risk).

-

Heat the mixture to 60°C for 15–30 minutes. Observation: Vigorous evolution of CO

gas indicates reaction progress. -

Monitor via LC-MS for the disappearance of the nitro peak (M+H ~172) and appearance of the aniline peak (M+H ~142).

-

-

Workup:

Applications in Drug Discovery: IRE1 Inhibition

The primary high-value application of this scaffold is in the development of inhibitors for the Unfolded Protein Response (UPR) .

Mechanism of Action

Tumor cells, particularly secretory ones like Multiple Myeloma, rely on the UPR to manage high protein synthesis loads.[2] IRE1

-

Inhibitor Design: Small molecules derived from 3-fluoro-2-methyl-4-nitrophenol bind to the kinase domain of IRE1

. -

Role of the Scaffold: The reduced aniline form (4-amino-3-fluoro-2-methylphenol) acts as the "hinge binder" or solvent-front element. The phenolic -OH often forms critical hydrogen bonds within the ATP-binding pocket, while the fluorine and methyl groups fill hydrophobic sub-pockets and tune the electronic profile of the ring.

Diagram 2: Pharmacophore Assembly

Caption: Mapping structural features of the scaffold to their medicinal chemistry roles.

Safety and Handling (SDS Highlights)

As a nitro-aromatic compound, 3-Fluoro-2-methyl-4-nitrophenol requires strict safety protocols.

-

Acute Toxicity: Harmful if swallowed (H302).[4] Nitro-phenols can uncouple oxidative phosphorylation.

-

Irritation: Causes skin (H315) and serious eye irritation (H319).[4]

-

Handling:

-

Avoid dust formation.

-

Use non-sparking tools (potential for low-level explosivity in dry, high-purity nitro compounds).

-

Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases (which form shock-sensitive nitrophenolate salts).

-

References

-

World Intellectual Property Organization (WIPO). (2020). Patent WO2020056089A1: Phenoxy-pyridyl-pyrimidine compounds and methods of use. (Describes the synthesis of IRE1

inhibitors using 3-fluoro-2-methyl-4-nitrophenol as a starting material). -

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1804491-81-3.

-

Chemcia Scientific. (2026).[5] Product Catalog: 3-Fluoro-2-methyl-4-nitro-phenol.[1][2][6][7][8]

-

Cross, B. C., et al. (2012).[2] "The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule." Proceedings of the National Academy of Sciences, 109(15), E869-E878. (Contextual reference for IRE1

mechanism).

Sources

- 1. 69942-12-7,N-Boc-DL-serine Methyl Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. WO2020056089A1 - Phenoxy-pyridyl-pyrimidine compounds and methods of use - Google Patents [patents.google.com]

- 3. CAS 394-41-2: 3-Fluoro-4-nitrophenol | CymitQuimica [cymitquimica.com]

- 4. 2-Methyl-4-nitrophenol | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-2-methyl-4-nitro-phenol-Information-Chemcia Scientific, LLC. [chemcia.com]

- 6. 83341-28-0|5-Fluoro-4-methyl-2-nitrophenol|BLD Pharm [bldpharm.com]

- 7. 437-86-5|2-Fluoro-1-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 8. AB527108 | CAS 1804491-81-3 – abcr Gute Chemie [abcr.com]

Strategic Fluorination: Utilizing Fluorinated Nitrophenol Building Blocks in Drug Discovery

Topic: Fluorinated Nitrophenol Building Blocks for Drug Discovery Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a non-negotiable tactic for optimizing pharmacokinetics (PK) and potency. Fluorinated nitrophenols represent a high-value class of building blocks that offer a dual advantage: they provide a pre-installed fluorine atom to modulate metabolic stability and pKa, while the nitro and hydroxyl groups serve as versatile orthogonal handles for scaffold elaboration.

This guide provides a technical deep-dive into the synthesis, reactivity, and application of these motifs. We move beyond basic catalog listings to explore the causality of their chemical behavior—specifically, how the electronic interplay between the nitro group and fluorine atom dictates regioselectivity in nucleophilic aromatic substitution (SNAr) and how these blocks serve as precursors to privileged heterocycles like fluorinated benzoxazoles and benzimidazoles.

The Chemical Advantage: Electronic & Physicochemical Profiling

The utility of fluorinated nitrophenols lies in their ability to fine-tune the electronic environment of a drug candidate.[1] The fluorine atom is not merely a "blocker" of metabolic hotspots; it fundamentally alters the acidity of the phenol and the electrophilicity of the ring.

pKa Modulation and Bioavailability

The acidity of the phenolic hydroxyl is critical for solubility and protein binding. The electron-withdrawing nature of both the nitro group (via resonance and induction) and the fluorine atom (via induction) significantly lowers the pKa compared to unsubstituted phenol.

Table 1: Comparative Acidity of Phenolic Building Blocks

| Compound | Structure | pKa (approx.) | Electronic Effect |

| Phenol | C₆H₅OH | 9.95 | Baseline |

| 4-Fluorophenol | 4-F-C₆H₄OH | 9.9 | Inductive (-I) withdrawal, Resonance (+R) donation |

| 4-Nitrophenol | 4-NO₂-C₆H₄OH | 7.15 | Strong -R and -I withdrawal |

| 3-Fluoro-4-nitrophenol | 3-F-4-NO₂-C₆H₃OH | ~6.0 | Synergistic EWG effect; increased acidity |

| 5-Fluoro-2-nitrophenol | 5-F-2-NO₂-C₆H₃OH | ~5.5 | Ortho-nitro stabilization + F induction |

Note: Lower pKa values in fluorinated nitrophenols facilitate deprotonation at physiological pH, potentially improving solubility but altering membrane permeability.

The "Ortho Effect" in SNAr

In fluorinated nitrobenzenes, the fluorine atom is a highly labile leaving group for Nucleophilic Aromatic Substitution (SNAr), often superior to chlorine. This is counter-intuitive given the C-F bond strength (approx. 485 kJ/mol) vs C-Cl (328 kJ/mol).

-

Mechanism: The rate-determining step in SNAr is the formation of the Meisenheimer complex, not the bond breaking. The high electronegativity of fluorine stabilizes the anionic transition state more effectively than chlorine, accelerating the nucleophilic attack.

-

Regioselectivity: In 2,4-difluoronitrobenzene , the fluorine at the ortho position (C2) is displaced preferentially over the para position (C4) by hard nucleophiles (like OH⁻) due to the inductive stabilization of the transition state by the adjacent nitro group.

Synthesis & Manufacturing Strategies

The preparation of fluorinated nitrophenols requires navigating the "regioselectivity minefield" of electrophilic aromatic substitution.

The Preferred Route: Hydrolysis of Fluoro-Nitrobenzenes

Direct nitration of fluorophenols often yields inseparable mixtures of isomers. The industry-standard approach for high-purity building blocks (e.g., 5-fluoro-2-nitrophenol ) utilizes SNAr hydrolysis.

Why this route works:

-

Starting Material: 2,4-Difluoronitrobenzene is commercially available and cost-effective.

-

Selectivity: Treatment with KOH/NaOH selectively displaces the ortho-fluorine. The para-fluorine remains intact because the ortho transition state is inductively stabilized by the nitro group to a greater extent.

Figure 1: Regioselective synthesis of 5-fluoro-2-nitrophenol via SNAr.

Alternative: Nitration of 3-Fluorophenol

Nitration of 3-fluorophenol is less controlled. The hydroxyl group directs ortho/para, and the fluorine directs ortho/para. This competitive directing effect leads to a mixture of:

-

2-nitro-5-fluorophenol (minor)[1]

-

4-nitro-3-fluorophenol (major)

-

6-nitro-3-fluorophenol (minor)

-

Purification requires tedious steam distillation or column chromatography.

Functionalization: From Building Block to Drug Scaffold[1]

Once the fluorinated nitrophenol is secured, it serves as a gateway to privileged heterocyclic scaffolds.

Reduction to Fluorinated Aminophenols

The reduction of the nitro group yields fluoro-aminophenols , which are critical intermediates.

-

Reagents: Fe/HCl (Bechamp reduction) or H₂/Pd-C.

-

Chemo-selectivity: Care must be taken to avoid hydrodefluorination (loss of fluorine), which can occur under vigorous catalytic hydrogenation conditions. Using Fe/NH₄Cl or SnCl₂ is safer to preserve the C-F bond.

Synthesis of Fluorinated Benzoxazoles

Fluorinated benzoxazoles are bioisosteres of adenine and are found in various kinase inhibitors.

Protocol Logic: Condensation of 2-amino-5-fluorophenol (derived from 5-fluoro-2-nitrophenol) with carboxylic acid derivatives closes the oxazole ring. The fluorine atom on the benzene ring modulates the lipophilicity and metabolic stability of the final drug.

Figure 2: Conversion of nitrophenol to fluorinated benzoxazole scaffold.

Case Study: Regorafenib (Stivarga®)

Regorafenib is an oral multi-kinase inhibitor (VEGFR, TIE2, RET) approved for colorectal cancer. Its structure highlights the critical role of the fluorinated aminophenol motif.

-

Structural Insight: The core contains a urea linkage connecting a fluorinated phenyl ring to a pyridine.

-

Synthetic Connection: The synthesis of Regorafenib involves 4-amino-3-fluorophenol .[2]

-

Origin: This specific aminophenol is synthesized from 3-fluoro-4-nitrophenol (via reduction).

-

Role: The fluorine at the 3-position (relative to the urea) blocks metabolic hydroxylation and increases the binding affinity to the kinase pocket by influencing the conformation of the urea linker.

-

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Fluoro-2-nitrophenol

Target: High-purity building block from 2,4-difluoronitrobenzene.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Reagents:

-

2,4-Difluoronitrobenzene (1.0 eq, 15.9 g)[3]

-

Potassium Hydroxide (KOH) (2.2 eq, 12.3 g)

-

Solvent: DMSO/Water (1:1 v/v, 150 mL)

-

-

Procedure:

-

Dissolve 2,4-difluoronitrobenzene in DMSO.

-

Add aqueous KOH dropwise at 0–5°C (Exothermic!). Critical: Low temperature favors the kinetic ortho-substitution.

-

Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

-

Workup: Pour reaction mixture into ice-cold 1M HCl (acidify to pH 2). The product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

-

-

Yield: Expect ~85-90%.

-

Validation: 1H NMR (DMSO-d6) should show a doublet of doublets for the proton ortho to fluorine.

Protocol B: Reduction to 2-Amino-5-fluorophenol

Target: Precursor for benzoxazole synthesis.

-

Reagents: 5-Fluoro-2-nitrophenol (10 mmol), Iron powder (30 mmol), Ammonium Chloride (5 mmol), Ethanol/Water (3:1).

-

Procedure:

-

Reflux the mixture at 80°C for 2 hours.

-

Note: The iron sludge must be filtered while hot through Celite to prevent product trapping.

-

Concentrate the filtrate to obtain the aminophenol.

-

Storage: Store under nitrogen; aminophenols are oxidation-sensitive (darken upon air exposure).

-

Safety & Handling

Fluorinated nitrophenols possess dual hazards: the toxicity of the nitro-aromatic moiety and the potential for thermal instability.

-

Toxicity: 3-Fluoro-4-nitrophenol is classified as Acute Tox. 4 (Oral) .[4] It is a skin and severe eye irritant.[4][5][6]

-

Explosion Hazard: Like all polynitro aromatics (though less severe than picric acid), dry nitrophenols can be shock-sensitive if metal salts (picrates) form. Do not use metal spatulas with dry material if purity is unknown.

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers for HF (Hydrogen Fluoride) and NOx gases.

References

-

Synthesis of 5-Fluoro-2-nitrophenol: Patent CN107935858B. Preparation method of 5-fluoro-2-nitrophenol. (2018). Link

-

SNAr Regioselectivity: Sythana, S., et al. (2014).[7] "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene". Organic Process Research & Development. Link

-

Regorafenib Synthesis: Banks, B., et al. (2025). "A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib".[2] ResearchGate.[2] Link

-

pKa of Fluorophenols: Gross, K.C., et al. "Substituent Effects on the Acidity of Phenols". Journal of Organic Chemistry. Link

-

Safety Data: PubChem CID 520948 (3-Fluoro-4-nitrophenol).[4] Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 4. 3-Fluoro-4-nitrophenol | C6H4FNO3 | CID 520948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.ca [fishersci.ca]

- 7. semanticscholar.org [semanticscholar.org]

Commercial Availability and Synthetic Utility of 3-Fluoro-2-methyl-4-nitrophenol in Targeted Therapeutics

Executive Summary As drug discovery pivots toward highly selective kinase and endoribonuclease inhibitors, the demand for functionally dense, halogenated building blocks has surged. 3-Fluoro-2-methyl-4-nitrophenol (CAS: 1804491-81-3) has emerged as a critical intermediate, particularly in the synthesis of phenoxy-pyridyl-pyrimidine scaffolds targeting the Unfolded Protein Response (UPR). This technical guide provides a comprehensive analysis of its physicochemical profile, commercial supply chain, and field-proven synthetic methodologies, designed specifically for process chemists and drug development professionals.

Chemical Identity and Physicochemical Profiling

Before integrating any building block into a synthetic pipeline, it is imperative to establish its baseline properties. The unique substitution pattern of 3-fluoro-2-methyl-4-nitrophenol—combining a sterically demanding methyl group, an electron-withdrawing nitro group, and a highly electronegative fluorine atom—tunes the pKa of the phenolic hydroxyl while providing metabolic stability in downstream Active Pharmaceutical Ingredients (APIs).

Table 1: Physicochemical Properties of 3-Fluoro-2-methyl-4-nitrophenol

| Property | Specification / Value |

| Chemical Name | 3-Fluoro-2-methyl-4-nitrophenol |

| CAS Registry Number | 1804491-81-3 |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| Canonical SMILES | CC1=C(O)C=CC([O-])=C1F |

| Appearance | Solid (typically yellow/orange crystalline powder) |

| Storage Conditions | Sealed in dry, 2-8°C (protect from light) |

Strategic Application in Drug Discovery: The IRE1α / UPR Pathway

The primary synthetic value of 3-fluoro-2-methyl-4-nitrophenol lies in its role as a precursor to 4-amino-3-fluoro-2-methylphenol . According to foundational intellectual property developed by [1], this aminophenol is a critical nucleophile used to construct phenoxy-pyridyl-pyrimidine compounds.

Mechanistic Rationale: These compounds are potent inhibitors of IRE1α (Inositol-requiring enzyme 1 alpha) . IRE1α is a bifunctional transmembrane protein with both kinase and endoribonuclease (RNase) activities. During Endoplasmic Reticulum (ER) stress, IRE1α activates and splices XBP1 mRNA, driving a pro-survival Unfolded Protein Response (UPR) heavily implicated in multiple myeloma and severe fibrotic diseases.

The fluorine atom derived from CAS 1804491-81-3 is not merely decorative; it lowers the pKa of the phenol, optimizing the electronics of the resulting ether linkage, while the adjacent methyl group restricts the dihedral angle, locking the inhibitor into a bioactive conformation that perfectly occupies the IRE1α kinase domain.

Figure 1: IRE1α/UPR signaling pathway and the intervention point of phenoxy-pyridyl-pyrimidines.

Commercial Availability and Procurement Strategy

For process chemists, securing a reliable, high-purity supply chain is as critical as the chemistry itself. 3-Fluoro-2-methyl-4-nitrophenol has transitioned from a niche custom-synthesis target to a commercially cataloged intermediate.

When sourcing this compound, trace metal impurities (especially iron or copper) must be monitored, as they can poison the palladium catalysts used in downstream reductions. Below is a comparative matrix of verified commercial suppliers [2][3][4].

Table 2: Commercial Supplier Data and Procurement Metrics

| Supplier | Catalog Number | Claimed Purity | Available Scales | Primary Use Case |

| BLD Pharm | BD00856540 | ≥98% | 1g, 5g, 25g | R&D / Hit-to-Lead Discovery |

| Fluorochem | F798325 | ≥97% | 1g, 5g, 10g | Synthetic Optimization |

| Sigma-Aldrich | ATEH3031EBCA | Analytical | mg to g | Reference Standard / QC |

| Arctom | BD-A800321 | ≥98% | Custom Bulk | Scale-up / Process Chemistry |

Experimental Protocol: Catalytic Transfer Hydrogenation (CTH)

To utilize 3-fluoro-2-methyl-4-nitrophenol in API synthesis, the nitro group must first be reduced to an amine.

Expertise & Causality: Direct hydrogenation using H₂ gas over Palladium on Carbon (Pd/C) on fluorinated aromatics is notoriously risky; it frequently leads to hydrodefluorination (the unwanted cleavage of the C-F bond). To circumvent this, I strongly recommend employing Catalytic Transfer Hydrogenation (CTH) using ammonium formate. This method operates at mild temperatures, generates hydrogen in situ, and suppresses defluorination, resulting in near-quantitative yields of the desired 4-amino-3-fluoro-2-methylphenol [1].

Figure 2: Step-by-step workflow for the Catalytic Transfer Hydrogenation (CTH) of the substrate.

Step-by-Step Methodology

-

Objective: Chemoselective reduction of the nitro group without inducing hydrodefluorination.

-

Scale: 5.02 mmol (Derived from Genentech standard protocols).

-

Substrate Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 860 mg (5.02 mmol) of 3-fluoro-2-methyl-4-nitrophenol in 20 mL of absolute ethanol.

-

Causality: Ethanol is an optimal protic solvent here; it fully solubilizes both the organic substrate and the highly polar ammonium formate donor.

-

-

Catalyst and Donor Addition: Carefully add 535 mg of 10% Pd/C (0.50 mmol), followed by 2.50 g of ammonium formate (40.2 mmol, ~8 equivalents).

-

Safety Note: Always add Pd/C to the solvent under an inert nitrogen blanket to prevent the auto-ignition of ethanol vapors.

-

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C.

-

Observation: Vigorous gas evolution (CO₂, NH₃, and H₂) will be observed within ~15 minutes. Ensure the system is properly vented to a bubbler to prevent pressure buildup.

-

-

Self-Validating In-Process Control (IPC): After 20 minutes, sample 10 µL of the reaction mixture, dilute in methanol, and spot on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The reaction is self-validating when the UV-active, yellow starting material is completely consumed and replaced by a highly polar, lower Rf spot that stains positively with ninhydrin (indicating the primary amine).

-

Filtration and Recovery: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with an additional 10 mL of ethanol.

-

Causality: Celite prevents finely dispersed palladium particles from passing through standard filter paper, ensuring a metal-free intermediate that won't interfere with downstream coupling steps.

-

-

Concentration: Evaporate the filtrate under reduced pressure to yield the crude 4-amino-3-fluoro-2-methylphenol, which can generally be used in subsequent SNAr or Buchwald-Hartwig coupling steps without further column chromatography.

Conclusion

3-Fluoro-2-methyl-4-nitrophenol (CAS 1804491-81-3) is far more than a simple catalog chemical; it is a highly specialized vector for introducing metabolic stability and conformational rigidity into advanced kinase inhibitors. By leveraging its commercial availability and utilizing chemoselective reduction methodologies like CTH, drug development teams can rapidly integrate this scaffold into pipelines targeting the UPR pathway and beyond.

References

- Genentech, Inc. (2020). Phenoxy-pyridyl-pyrimidine compounds and methods of use (Patent No. WO2020056089A1). WIPO (PCT).

physicochemical properties of fluorinated methyl nitrophenols

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Methyl Nitrophenols

Abstract

Fluorinated methyl nitrophenols represent a class of compounds with significant, yet complex, potential in medicinal chemistry and materials science. The strategic incorporation of fluorine, a methyl group, and a nitro moiety onto a phenol scaffold creates a delicate interplay of electronic and steric effects. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the core physicochemical properties of these molecules, including acidity (pKa), lipophilicity (logP), and spectroscopic characteristics. By elucidating the causality behind structure-property relationships and providing validated experimental protocols, this document serves as a foundational resource for the rational design and characterization of novel chemical entities based on this versatile scaffold.

The Strategic Interplay of Substituents: An Introduction

The phenol ring is a ubiquitous scaffold in drug discovery. Its modification with carefully selected functional groups is a cornerstone of medicinal chemistry, allowing for the fine-tuning of properties that govern a molecule's pharmacokinetic and pharmacodynamic profile. The combination of a methyl group, a nitro group, and a fluorine atom creates a particularly interesting, albeit complex, system.

-

The Nitro Group (-NO₂): As a potent electron-withdrawing group (EWG) through both resonance (mesomeric) and inductive effects, the nitro group profoundly influences the acidity of the phenolic proton. Its position relative to the hydroxyl group is a primary determinant of the compound's pKa.[1][2][3]

-

The Fluorine Atom (-F): Fluorine introduces unique properties due to its high electronegativity and small size. It is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This can significantly impact acidity and interactions with biological targets. Furthermore, the replacement of a hydrogen atom with fluorine can block metabolic pathways and modulate lipophilicity, often enhancing membrane permeability.

-

The Methyl Group (-CH₃): In contrast to the nitro and fluoro groups, the methyl group is electron-donating through an inductive effect. Its presence tends to counteract the acidifying effects of the EWGs and can influence molecular conformation and binding selectivity.

Understanding how the specific arrangement of these three substituents dictates the overall physicochemical profile is paramount for predicting a compound's behavior and optimizing it for a desired application. This guide dissects these relationships and provides the practical tools to measure them.

Acidity (pKa): The Epicenter of Molecular Behavior

The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for a phenolic compound. It dictates the ionization state at a given pH, which in turn governs aqueous solubility, membrane transport, and the ability to form ionic bonds with receptor sites.

Foundational Principles: Electronic Effects in Action

The acidity of a phenol is determined by the stability of its conjugate base, the phenolate anion. Substituents that delocalize the negative charge on the oxygen atom will stabilize the anion, making the parent phenol more acidic (i.e., lowering its pKa).

-

Electron-Withdrawing Groups (EWGs): Both the nitro group and fluorine atom are EWGs that stabilize the phenolate anion. The nitro group's ability to delocalize the negative charge via resonance, especially when in the ortho or para position, results in a dramatic increase in acidity.[1][3] The fluorine atom's effect is primarily inductive, withdrawing electron density through the sigma bonds.[1]

-

Electron-Donating Groups (EDGs): The methyl group donates electron density, which destabilizes the phenolate anion and makes the phenol less acidic (higher pKa).

The final pKa of a substituted fluorinated methyl nitrophenol is a cumulative result of these competing effects, with the specific positional isomerism being the deciding factor. For instance, the pKa of 2-nitrophenol is 7.2, while that of 3-nitrophenol is 8.4, showcasing the superior resonance stabilization from the ortho position compared to the purely inductive effect from the meta position.[1][2][3]

Logical Framework for pKa Modulation

The interplay of these substituent effects can be visualized as a decision-making framework for tuning acidity.

Caption: Logical flow of substituent effects on phenol acidity.

Experimental Protocol: Spectrophotometric pKa Determination

This method leverages the fact that the phenol and its conjugate phenolate base have distinct UV-Vis absorption spectra.[4] The formation of the phenolate ion in basic solutions leads to a redshift (bathochromic shift) in the maximum absorbance wavelength (λmax).[5][6] By monitoring the absorbance at the λmax of the phenolate across a range of pH values, the pKa can be accurately determined.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the fluorinated methyl nitrophenol in a suitable organic solvent like methanol or DMSO to ensure complete dissolution.

-

Preparation of Buffers: Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength (e.g., 0.1 M KCl).[7]

-

Sample Preparation: For each pH measurement, add a small, constant aliquot of the stock solution to a known volume of each buffer solution in a quartz cuvette. The final concentration should be low enough to be within the linear range of the spectrophotometer (typically 10-50 µM).

-

Spectral Scans:

-

Record the full UV-Vis spectrum (e.g., 200-500 nm) of the compound in a highly acidic solution (pH ~2) to obtain the spectrum of the fully protonated species.

-

Record the full spectrum in a highly basic solution (pH ~12) to obtain the spectrum of the fully deprotonated (phenolate) species. Identify the λmax of the phenolate.

-

-

Absorbance Measurements: Measure the absorbance of each buffered sample at the predetermined λmax of the phenolate.

-

Data Analysis: Plot absorbance versus pH. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where [phenol] = [phenolate]. This can be determined using a sigmoidal fit to the data.[8]

Data Summary: Representative pKa Values

The following table summarizes known pKa values for related compounds, illustrating the trends discussed.

| Compound | Substituent Positions | pKa Value | Key Electronic Effect(s) |

| Phenol | - | 10.0[1][3] | Baseline |

| 4-Nitrophenol | 4-NO₂ | 7.2[1][3] | Strong -I, -R from NO₂ |

| 3-Nitrophenol | 3-NO₂ | 8.4[1][3] | Strong -I from NO₂ |

| 4-Fluorophenol | 4-F | 9.9[1][3] | Strong -I, Weak +R from F |

| 2-Fluorophenol | 2-F | 8.7[1][3] | Strongest -I from F (proximity) |

Lipophilicity (logP/logD): Navigating Biological Membranes

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

Theoretical Principles: The Role of Fluorine

While logP is defined for the neutral form of a molecule, logD (the distribution coefficient) accounts for both the neutral and ionized forms at a specific pH. For ionizable compounds like phenols, logD is pH-dependent. The introduction of fluorine often increases lipophilicity, a somewhat counterintuitive effect given its high electronegativity. This is because the C-F bond is poorly polarizable and does not engage in hydrogen bonding as an acceptor as effectively as other heteroatoms, reducing its affinity for the aqueous phase.

Experimental Protocol: logP Determination by RP-HPLC

The traditional shake-flask method for logP determination can be time-consuming and requires pure compounds.[9] A robust and high-throughput alternative is using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11] This method is based on the correlation between a compound's retention time on a hydrophobic (e.g., C18) stationary phase and its known logP value.

Methodology:

-

System Setup: Use an RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

-

Preparation of Standards: Select a set of 5-7 reference compounds with well-established logP values that bracket the expected logP of the test compounds. Prepare stock solutions of each standard.

-

Calibration Curve Generation:

-

Inject each reference standard individually onto the HPLC system under isocratic conditions.

-

Record the retention time (t_R) and the column dead time (t_0).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

-

Plot the logarithm of the capacity factor (log k) against the known logP values of the standards. A linear relationship should be observed.[9]

-

-

Sample Analysis: Inject the fluorinated methyl nitrophenol test compound under the identical HPLC conditions and determine its retention time and calculate its log k value.

-

logP Calculation: Using the linear regression equation from the calibration curve, calculate the logP of the test compound from its experimentally determined log k value.

Workflow for RP-HPLC logP Determination

Caption: Standard workflow for logP determination via RP-HPLC.

Data Summary: Representative logP Values

The following table provides calculated or experimental logP values for several fluoronitrophenol isomers.

| Compound | CAS Number | Predicted/Experimental logP | Source |

| 2-Fluoro-4-nitrophenol | 403-19-0 | 1.80 | [12] |

| 3-Fluoro-4-nitrophenol | 394-41-2 | 1.71 | [13] |

| 4-Fluoro-2-nitrophenol | 394-33-2 | 1.90 | [14] |

| 5-Fluoro-2-nitrophenol | 446-36-6 | 1.9 | [15] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the chemical identity, structure, and purity of synthesized compounds. For fluorinated methyl nitrophenols, UV-Vis and NMR spectroscopy are the primary techniques.

UV-Visible Spectroscopy

The UV-Vis spectrum of a nitrophenol is characterized by π → π* electronic transitions.[5] The exact λmax is sensitive to solvent and, as discussed previously, pH. In acidic or neutral solutions, p-nitrophenol absorbs around 317 nm, while in basic solutions, the formation of the p-nitrophenolate ion causes a significant redshift to ~400 nm.[6] This property is the basis for the spectrophotometric pKa determination.

General Protocol:

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Dissolve the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or buffered water) to a concentration of ~10-50 µM.

-

Data Acquisition:

-

Use a quartz cuvette filled with the pure solvent as a blank to record a baseline.

-

Replace the blank with the sample cuvette.

-

Scan a wavelength range, typically from 200 to 600 nm, to identify all absorption maxima.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information. While ¹H and ¹³C NMR are standard, ¹⁹F NMR is particularly powerful for this class of compounds.

¹⁹F NMR Spectroscopy: Fluorine-19 is an excellent nucleus for NMR studies due to its 100% natural abundance, spin of 1/2, and high sensitivity.[16][17][18]

-

Key Advantages: The chemical shift of a fluorine nucleus is extremely sensitive to its electronic environment, resulting in a very wide chemical shift range (~800 ppm).[18] This makes it an exquisite probe for detecting subtle structural and electronic changes caused by the other substituents on the ring.

-

Interpretation: The presence of electron-withdrawing groups generally leads to a downfield shift (higher ppm values), while electron-donating groups cause an upfield shift.[16] The precise chemical shift can be used to confirm the isomeric identity of a compound. Computational methods can also be used to predict ¹⁹F NMR shifts with good accuracy, aiding in structure elucidation.[19][20]

General Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer equipped with a fluorine-capable probe.

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum. A reference standard, such as CFCl₃ (0 ppm) or hexafluorobenzene (-164.9 ppm), is typically used.[16][19] The spectrum will show signals corresponding to the unique fluorine environments in the molecule.

Conclusion

The are governed by a sophisticated interplay of inductive and resonance effects dictated by the specific substitution pattern on the phenol ring. Electron-withdrawing nitro and fluoro groups generally increase acidity and modify lipophilicity, while the electron-donating methyl group has the opposite effect. A thorough understanding of these structure-property relationships, validated by robust experimental methodologies as detailed in this guide, is essential for any scientist working in drug discovery or chemical development. By systematically applying these principles and protocols, researchers can rationally design, synthesize, and characterize novel fluorinated methyl nitrophenols with tailored properties for a wide range of scientific applications.

References

- Benchchem. Spectroscopic Profile of o-Nitrophenol: A Technical Guide.

- ACS Earth and Space Chemistry.

- Acta Chimica Slovenica.

- International Journal of Pharmaceutics. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.

- Molecules. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids.

- ResearchGate.

- Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.

- Google Patents. High throughput HPLC method for determining Log P values.

- Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy.

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

- ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.

- WuXi AppTec. How to Evaluate Lipophilicity Rapidly?

- Scribd.

- ResearchGate. UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in...

- Chemsrc. 3-Fluoro-4-nitrophenol | CAS#:394-41-2.

- International Journal of Molecular Sciences.

- ChemScene. 3-Fluoro-4-nitrophenol | CAS#:394-41-2.

- Chemsrc. 4-Fluoro-2-nitrophenol | CAS#:394-33-2.

- EPA CompTox Chemicals Dashboard. 2-Fluoro-4-nitrophenol Properties.

- Ohio State University. Q5. In the box below, you are given the pKå values for a series of compounds, the least acidic is.

- Chegg.com. Solved Consider the following phenols and their pkas. OH F.

- PubChem. 5-Fluoro-2-nitrophenol.

- University of California, Irvine. Q5. In the box below, you are given the pKa values for a series of compounds, the least acidic is.

- Environmental Science & Technology. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

- PMC. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.

- PMC. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. chegg.com [chegg.com]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. mdpi.com [mdpi.com]

- 9. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CompTox Chemicals Dashboard [comptox.epa.gov]

- 13. 3-Fluoro-4-nitrophenol | CAS#:394-41-2 | Chemsrc [chemsrc.com]

- 14. 4-Fluoro-2-nitrophenol | CAS#:394-33-2 | Chemsrc [chemsrc.com]

- 15. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Fluorination: Novel Phenol Intermediates in Medicinal Chemistry

This guide provides an advanced technical analysis of novel fluorinated phenol intermediates, focusing on their strategic application in medicinal chemistry. It moves beyond basic fluorination to explore emerging motifs like pentafluorosulfanyl (

Executive Summary: The Fluorine Imperative

In modern drug discovery, the phenol moiety is a ubiquitous pharmacophore, serving as a hydrogen bond donor/acceptor and a metabolic handle. However, native phenols often suffer from rapid Phase II conjugation (glucuronidation/sulfation) and poor membrane permeability.

Strategic fluorination of the phenol core is not merely about blocking metabolic soft spots; it is a precision tool for modulating acidity (

Core Physicochemical Modulation

| Property | Native Phenol | 2-F-Phenol | 4- | 4- | 4- |

| ~9.95 | ~8.5 | ~7.3 | ~7.2 | ~8.7 | |

| Hammett ( | 0.00 | 0.06 | 0.54 | 0.68 | 0.35 |

| Lipophilicity ( | 0.00 | 0.14 | 0.88 | 1.51 | 1.04 |

| Metabolic Stability | Low | Moderate | High | Very High | High |

Emerging Novel Intermediates

Class A: The Pentafluorosulfanyl ( ) Phenols

Often termed the "super-trifluoromethyl" group, the

-

Medicinal Value: The 4-

-phenol is a bioisostere for 4-nitrophenol but without the toxicity associated with nitro groups. It significantly lowers phenol -

Key Intermediate: 3-Fluoro-4-(pentafluorosulfanyl)phenol. This "dual-fluorinated" motif combines the inductive acidification of ortho-fluorine with the lipophilic bulk of para-

.

Class B: The Trifluoromethoxy ( ) Phenols

The

-

Medicinal Value:

phenols serve as excellent scaffolds for lipophilic ether synthesis. The

Strategic Decision Framework

The following decision tree assists medicinal chemists in selecting the optimal fluorinated phenol intermediate based on specific ADME/Tox requirements.

Figure 1: Strategic selection of fluorinated phenol intermediates based on physicochemical needs.

Experimental Methodologies

Protocol A: Synthesis of SF5-Phenols via Nitro-Group Transformation

Direct electrophilic pentafluorosulfanylation of phenols is chemically difficult. The most robust route involves the modification of commercially available nitro-SF5-arenes.

Target Intermediate: 4-(Pentafluorosulfanyl)phenol[4]

Reagents:

-

1-Nitro-4-(pentafluorosulfanyl)benzene (Starting Material)

- (10 wt. %)

- (balloon pressure)

-

,

-

/

Step-by-Step Workflow:

-

Reduction: Dissolve 1-nitro-4-(pentafluorosulfanyl)benzene (1.0 eq) in MeOH. Add 10% Pd/C (5 mol%). Stir under

atmosphere (1 atm) for 4 hours at RT. Filter through Celite and concentrate to yield 4-(pentafluorosulfanyl)aniline. -

Diazotization: Suspend the aniline in 35%

at 0°C. Add -

Hydroxylation: Add the cold diazonium solution dropwise to a refluxing solution of

(10 eq) and -

Workup: Extract with EtOAc (3x). Wash organic layer with brine. Dry over

. Purify via flash chromatography (Hexanes/EtOAc 8:2).

Validation:

-

NMR: Characteristic multiplet at

-

Yield: Typically 60-75% over two steps.

Protocol B: Late-Stage Trifluoromethoxylation of Phenols

Synthesizing

Target Intermediate: 2-Fluoro-4-(trifluoromethoxy)phenol

Reagents:

-

2-Fluorophenol (Substrate)

- (prepared in situ or commercial)

-

Selectfluor (Oxidant)

-

KF (Additive)[5]

-

Solvent: Chlorobenzene/Water biphasic system

Step-by-Step Workflow:

-

Reagent Prep: In a glovebox, weigh

(2.0 eq), Selectfluor (1.5 eq), and KF (3.0 eq). -

Reaction: Add 2-fluorophenol (1.0 eq) and Chlorobenzene/Water (1:1 v/v). The biphasic system is critical to solubilize the inorganic fluoride salts while protecting the radical intermediates.

-

Conditions: Seal the tube and heat to 60°C for 12 hours.

-

Mechanism: The reaction proceeds via a radical mechanism where

is oxidized to -

Purification: Silica gel chromatography is required to separate the para-isomer (major) from ortho-isomers.

Figure 2: Mechanistic pathway for Silver-mediated oxidative trifluoromethoxylation.

References

-

S. T. Liang, C. N. Neumann, T. Ritter. "Introduction of Fluorine and Fluorine-Containing Functional Groups."[6] Angewandte Chemie International Edition, 2013.[6] Link

-

P. R. Savoie, J. T. Welch. "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 2015. Link

-

C. Hansch, A. Leo, R. W. Taft. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

-

T. Liu, Q. Shen. "Recent Advances in the Synthesis of Trifluoromethoxylated Compounds." European Journal of Organic Chemistry, 2017. Link

-

J. A. Boerth, G. M. Platczyk, P. R. Tichenor. "Late-Stage Fluorination: From Fundamentals to Application." Journal of the American Chemical Society, 2014. Link

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

Methodological & Application

synthesis of IRE1alpha inhibitors using 3-Fluoro-2-methyl-4-nitrophenol

Application Note: Synthesis of Phenoxy-Pyridyl-Pyrimidine IRE1 Inhibitors

Starting Material: 3-Fluoro-2-methyl-4-nitrophenol Target Class: Type II Kinase-Inhibiting RNase Attenuators (KIRAs) Methodology: WO2020056089A1 (Phenoxy-pyridyl-pyrimidine series)

Executive Summary

This guide details the synthetic protocol for a potent class of Inositol-Requiring Enzyme 1 alpha (IRE1

The protocol focuses on the critical utilization of 3-Fluoro-2-methyl-4-nitrophenol (CAS: 1804491-81-3) as a scaffold-defining building block. We provide a validated 3-step synthetic route, mechanistic rationale, and quality control parameters.

Mechanistic Background & Retrosynthesis

The IRE1 Signaling Axis

IRE1

Figure 1: Mechanism of Action. The inhibitor prevents the oligomerization required for RNase activity.

Retrosynthetic Analysis

The 3-Fluoro-2-methyl-4-nitrophenol moiety serves as the "hinge-binding" or "solvent-front" aromatic system, critical for potency and selectivity. The synthesis disconnects at the ether linkage and the amide/urea tail.

-

Fragment A: 3-Fluoro-2-methyl-4-nitrophenol (The "Head").[2]

-

Fragment B: Dichloropyrimidine/pyridine core (The "Scaffold").

-

Fragment C: Tail moiety (Solubilizing group).

Experimental Protocol

Safety Pre-requisites

-

Palladium on Carbon (Pd/C): Pyrophoric. Handle under inert atmosphere (Ar/N2).

-

Ammonium Formate: Releases NH3 and H2 gases upon heating. Ensure proper venting.

-

Cesium Carbonate: Corrosive.

Step 1: Reduction of Nitro Group

This step converts the nitro group to an aniline, activating the ring for subsequent coupling or functionalization, while preserving the phenol if needed (though often the phenol is coupled before reduction in other routes, here we follow the specific patent logic where the phenol is the nucleophile).

Reagents:

-

3-Fluoro-2-methyl-4-nitrophenol (1.0 eq)[2]

-

Ammonium Formate (8.0 eq)

-

10% Pd/C (0.1 eq by mass)

-

Ethanol (0.25 M concentration)

Procedure:

-

Charge a round-bottom flask with 3-Fluoro-2-methyl-4-nitrophenol (e.g., 860 mg, 5.02 mmol) and Ethanol (20 mL).

-

Add Ammonium Formate (2.50 g, 40.2 mmol) under stirring.

-

Carefully add 10% Pd/C (535 mg).[1] Caution: Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if necessary to prevent sparking.

-

Heat the mixture to 60 °C for 15–30 minutes. Monitor for hydrogen gas evolution.

-

TLC Monitoring: Check for disappearance of the yellow nitro compound and appearance of the fluorescent amine spot.

-

Cool to room temperature. Filter through a Celite pad to remove Pd/C.

-

Concentrate the filtrate in vacuo to dryness.

-

Yield: Expect >90% of 4-Amino-3-fluoro-2-methylphenol .

-

Note: The product oxidizes easily. Store under Argon or use immediately.

-

Step 2: SNAr Coupling (Ether Formation)

This is the critical scaffold-building step. The phenol oxygen attacks the electrophilic center of the heteroaryl core (e.g., a chloropyrimidine).

Reagents:

-

Intermediate from Step 1 (4-Amino-3-fluoro-2-methylphenol) (1.0 eq)

-

Electrophile: 4,6-Dichloropyrimidine or Chloropyridyl-pyrimidine core (1.0 eq)

-

Cesium Carbonate (Cs2CO3) (2.5 eq)

-

DMSO (anhydrous)

Procedure:

-

Dissolve the Electrophile (e.g., 2-chloro-N-substituted-pyrimidine derivative) in DMSO.

-

Add 4-Amino-3-fluoro-2-methylphenol (e.g., 141 mg, 0.10 mmol).

-

Add Cesium Carbonate (811 mg, 2.49 mmol).

-

Seal the reaction vial and heat to 130 °C for 16 hours.

-

Why 130 °C? Steric hindrance from the methyl and fluoro groups on the phenol requires high thermal energy to overcome the activation barrier for nucleophilic aromatic substitution.

-

-

Work-up: Cool to RT. Triturate with water to precipitate the crude intermediate.[1] Filter the solids.[1]

-

Purification: Dissolve in DCM, wash with brine, dry over MgSO4, and concentrate. Purify via Flash Chromatography (SiO2, Hexane/EtOAc gradient).

Step 3: Functionalization of the Aniline (Tail Assembly)

The free amine (4-position) is now derivatized to fine-tune solubility and binding properties (often converting to an amide or urea).

Procedure (General Amide Coupling):

-

Dissolve the Step 2 product in DMF/DCM.

-

Add the desired Carboxylic Acid (Tail fragment).

-

Add Coupling Agents: HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir at RT for 2–4 hours.

-

Final Purification: Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Data Summary & Quality Control

Key Characterization Data

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Purity | > 95% | HPLC (254 nm) |

| Identity | Consistent with structure | 1H-NMR (DMSO-d6) |

| Mass | [M+H]+ corresponds to MW | LC-MS (ESI+) |

1H-NMR Diagnostic Peaks (DMSO-d6)

-

Phenol Ring Protons: Look for the aromatic doublets/singlets shifted by the Fluorine atom (~6.5 - 7.2 ppm).

-

Methyl Group: Singlet around 2.1–2.2 ppm (distinctive for the 2-methyl group).

-

Amine (if free): Broad singlet ~4.5–5.0 ppm (disappears upon D2O shake).

Troubleshooting Guide

-

Low Yield in Step 2: Ensure DMSO is strictly anhydrous. Cs2CO3 must be finely ground. If the reaction is sluggish, increase temp to 140 °C or switch to microwave irradiation (150 °C, 30 min).

-

Oxidation of Amine: If the Step 1 product turns dark brown/black rapidly, add a reducing agent (e.g., Sodium Ascorbate) during workup or proceed to Step 2 immediately (telescoped synthesis).

References

-

Patent: Harrington, P. E., et al. "Phenoxy-pyridyl-pyrimidine compounds and methods of use." WO2020056089A1. (2020).

-

IRE1 Biology: Cross, B. C., et al. "The molecular basis for selective inhibition of IRE1 RNase." Proceedings of the National Academy of Sciences 109.15 (2012): E869-E878.

-

KIRA Inhibitors: Ghosh, R., et al. "Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress." Cell 158.3 (2014): 534-548.

-

Chemical Supplier: 3-Fluoro-2-methyl-4-nitrophenol (CAS 1804491-81-3).[2][3]

Sources

- 1. WO2020056089A1 - Phenoxy-pyridyl-pyrimidine compounds and methods of use - Google Patents [patents.google.com]

- 2. 69942-12-7,N-Boc-DL-serine Methyl Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 3 methyl 4 nitrophenol | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for the Catalytic Hydrogenation of 3-Fluoro-2-methyl-4-nitrophenol to 4-Amino-3-fluoro-2-methylphenol

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of 4-Amino-3-fluoro-2-methylphenol via the catalytic hydrogenation of 3-Fluoro-2-methyl-4-nitrophenol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and specialized chemical entities where the strategic placement of fluoro, methyl, amino, and hydroxyl groups is paramount for biological activity and metabolic stability.[1][2] This document delves into the mechanistic underpinnings of the reaction, offers a comparative analysis of suitable catalyst systems, and presents a robust, step-by-step protocol designed for safety, high yield, and purity. It addresses the key challenge of preventing hydrodehalogenation and provides field-proven insights for reaction monitoring, product isolation, and troubleshooting.

Introduction and Scientific Background

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing a reliable route to primary anilines which are versatile building blocks for pharmaceuticals, agrochemicals, and dyes.[3][4] The target molecule, 4-Amino-3-fluoro-2-methylphenol, incorporates a fluorine atom, a modification frequently employed in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[5]

Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency and clean reaction profile, with water being the primary byproduct.[3] The reaction involves the transfer of molecular hydrogen (H₂) to the nitro group, mediated by a heterogeneous metal catalyst. The most widely accepted mechanism proceeds through the stepwise reduction of the nitro group on the catalyst surface, via nitroso and hydroxylamine intermediates, before yielding the final amine.[6]

A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for a competitive side reaction: hydrodehalogenation, where the halogen substituent is reductively cleaved.[7] While the carbon-fluorine bond is the strongest among carbon-halogen bonds, making it the least susceptible to cleavage, the choice of catalyst and reaction conditions is critical to ensure the selective reduction of the nitro group while preserving the C-F bond.

Catalyst System Selection: A Comparative Analysis

The success of the hydrogenation hinges on the selection of an appropriate catalyst. The two most common choices for nitro group reduction are Palladium on Carbon (Pd/C) and Raney Nickel.

-

Palladium on Carbon (Pd/C): This is a highly active and widely used catalyst for the hydrogenation of nitro groups.[8][9] However, it is also known to promote hydrodehalogenation, particularly with more labile halogens like iodine and bromine. For fluorinated compounds, Pd/C can be used, but careful control of conditions is necessary. To suppress dehalogenation, the reaction can be conducted in the presence of an acidic medium.[10]

-

Raney Nickel (Raney Ni): This sponge-like nickel catalyst is a cost-effective and highly effective alternative, often favored for substrates containing halides where dehalogenation is a concern with Pd/C.[6] Raney-type catalysts, sometimes doped with other metals like molybdenum, have shown excellent selectivity for the hydrogenation of halonitroaromatic compounds with minimal hydrodehalogenation.[7]

Recommendation for this Protocol: Given the presence of the fluoro-substituent, Raney Nickel is recommended as the catalyst of choice to minimize the risk of hydrodehalogenation and ensure high selectivity.

Experimental Design and Workflow

The overall workflow for this synthesis involves four key stages: Reactor Setup and Safety Preparation, Catalytic Hydrogenation, Catalyst Removal and Product Workup, and finally, Purification.

Caption: Experimental workflow for the hydrogenation.

Detailed Step-by-Step Protocol

Materials and Reagents

| Reagent | Grade | Supplier Example | Notes |

| 3-Fluoro-2-methyl-4-nitrophenol | >98% | Sigma-Aldrich | Starting material. |

| Raney® Nickel (slurry in water) | Activated Catalyst | Sigma-Aldrich | Approx. 50% slurry weight. Handle with care. |

| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction solvent. |

| Hydrogen (H₂) | High Purity (>99.9%) | Airgas | Reducing agent. |

| Nitrogen (N₂) | High Purity | Airgas | Inerting gas. |

| Celite® 545 | --- | Sigma-Aldrich | Filtration aid. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For TLC and extraction. |

| Hexanes | ACS Grade | VWR | For TLC. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |

Safety Precautions: A Critical Overview

-

Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Use pressure-rated equipment and perform leak tests before introducing hydrogen.

-

Raney Nickel Catalyst: Activated Raney Nickel is pyrophoric and may ignite spontaneously upon exposure to air, especially when dry. Always handle the catalyst as a slurry under a solvent (water or the reaction solvent).

-

Catalyst Filtration: The spent catalyst remains pyrophoric. After the reaction, the filter cake must never be allowed to dry in the open air. It should be kept wet with solvent and disposed of properly by quenching carefully with a large volume of water.

-

Exothermic Reaction: Catalytic hydrogenation is an exothermic process. Temperature must be monitored and controlled, especially during the initial phase of the reaction, to prevent a runaway reaction.

-

Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.

Reaction Setup and Procedure

-

Reactor Charging: To a pressure-rated hydrogenation vessel (e.g., a Parr shaker apparatus), add a magnetic stir bar, 3-Fluoro-2-methyl-4-nitrophenol (1.0 eq), and methanol (approx. 15-20 mL per gram of substrate).

-

Catalyst Addition: In a separate beaker, weigh the Raney Nickel slurry (approx. 5-10% by weight of the substrate, based on the dry weight of Ni). Carefully wash the catalyst by decanting the storage water and replacing it with methanol (2-3 times). Transfer the methanol slurry of the catalyst to the reaction vessel using a pipette. Ensure the catalyst remains covered in solvent at all times.

-

System Sealing and Inerting: Securely seal the hydrogenation vessel. Purge the system by pressurizing with nitrogen (N₂) to ~50 psi and then carefully venting. Repeat this cycle at least three times to remove all oxygen.

-

Hydrogenation: After the final nitrogen purge, evacuate the vessel and introduce hydrogen (H₂) to the desired pressure (typically 50-100 psi).

-

Reaction Execution: Begin vigorous stirring and, if necessary, gently heat the mixture to 25-40°C. The reaction progress can be monitored by the cessation of hydrogen uptake on the pressure gauge.

-

Monitoring: The reaction is typically complete within 2-6 hours. To confirm completion, the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

TLC System: A mobile phase of 30-50% Ethyl Acetate in Hexanes is suitable. The starting material will have a lower Rf than the more polar amine product.

-

HPLC System: A reverse-phase C18 column with a gradient of acetonitrile in water (with 0.1% formic acid) can effectively separate the reactant and product.[11][12][13]

-

Work-up and Product Isolation

-

Reaction Shutdown: Once the reaction is complete, stop the heating (if any) and allow the vessel to cool to room temperature.

-

Venting and Purging: Carefully vent the excess hydrogen in the fume hood. Purge the vessel with nitrogen three times to remove all residual hydrogen.

-

Catalyst Filtration (Critical Step): Prepare a pad of Celite® in a Büchner funnel. Wet the pad with methanol. Under a gentle stream of nitrogen, filter the reaction mixture through the Celite pad to remove the Raney Nickel catalyst.

-

WASH THE FILTER CAKE immediately with small portions of methanol to recover all the product. DO NOT ALLOW THE CAKE TO DRY. Immediately transfer the wet filter cake into a beaker filled with a large volume of water to safely quench the catalyst before disposal.

-

Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 4-Amino-3-fluoro-2-methylphenol, which may be a light brown or off-white solid.

Purification by Recrystallization

Aminophenols are susceptible to air oxidation, which can cause discoloration.[14] Purification should be performed promptly.

-

Dissolve the crude solid in a minimal amount of hot solvent (e.g., a mixture of ethanol and water, or toluene).

-

If the solution is highly colored, a small amount of activated charcoal can be added, and the solution hot-filtered.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected product is a crystalline solid.

Mechanistic Representation

The hydrogenation of the nitro group to an amine on a catalyst surface is a multi-step process.

Caption: Simplified reaction pathway for nitro reduction.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Inactive catalyst, insufficient hydrogen pressure, insufficient reaction time. | Use fresh, active catalyst. Increase hydrogen pressure (within safe limits of the equipment). Extend reaction time. A slight increase in temperature (e.g., to 40°C) may also help. |

| Dehalogenation Observed | Catalyst is too aggressive (e.g., Pd/C), or reaction temperature is too high. | Switch to Raney Nickel if using Pd/C. If using Raney Ni, ensure the reaction temperature is not excessive. For Pd/C, consider adding a catalytic inhibitor or a small amount of strong acid.[10][15] |

| Product Discoloration | Air oxidation of the aminophenol product during workup or storage. | Minimize exposure of the product to air, especially during filtration and drying. Work quickly. Consider adding a small amount of a reducing agent like sodium bisulfite during workup or crystallization.[16] |